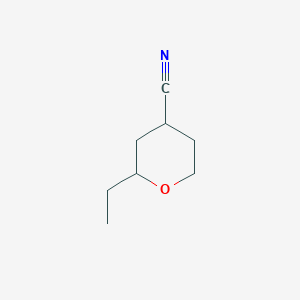![molecular formula C12H16N2O7 B12314641 [1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)
[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate is a complex organic molecule with significant importance in various scientific fields. This compound features a pyrimidine ring, a sugar moiety, and an acetate group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between a β-keto ester and urea under acidic conditions.
Attachment of the sugar moiety: The sugar moiety, such as ribose, is introduced through a glycosylation reaction, often using a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs with various functional groups.
Aplicaciones Científicas De Investigación
[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of [1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular pathways.
Comparación Con Compuestos Similares
[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate: can be compared with similar compounds like:
Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.
Ofloxacin related compound A: A reference standard in pharmaceutical quality control.
The uniqueness of This compound lies in its specific structural features and versatile applications across various scientific disciplines.
Propiedades
Fórmula molecular |
C12H16N2O7 |
|---|---|
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate |
InChI |
InChI=1S/C12H16N2O7/c1-6(16)20-5-7-3-14(12(19)13-11(7)18)10-2-8(17)9(4-15)21-10/h3,8-10,15,17H,2,4-5H2,1H3,(H,13,18,19) |
Clave InChI |
OUJHXQPAZJKUCY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
![5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B12314570.png)
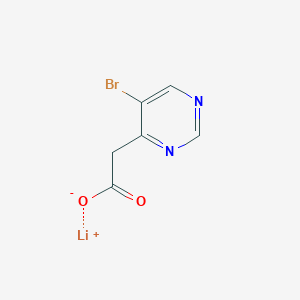
![11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)
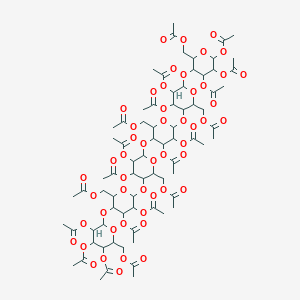
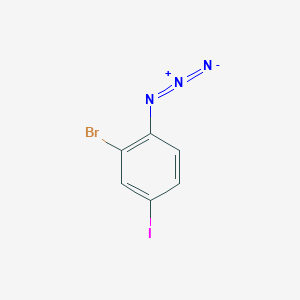
![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B12314594.png)
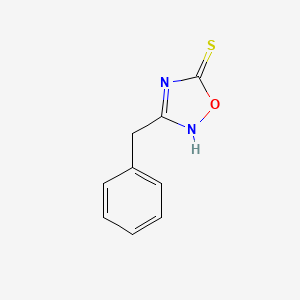
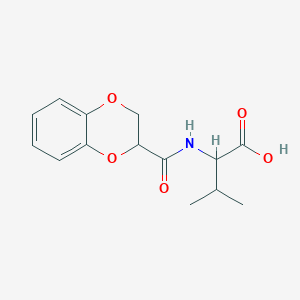

![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)
![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)
